2-(4-tert-Butylbenzoyl)thiazole
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Overview
Description
2-(4-tert-Butylbenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further connected to the thiazole ring. The molecular formula of this compound is C16H24O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzoyl)thiazole can be achieved through various methods. One common approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles in good yield . Another method includes a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions . Additionally, a practical copper-catalyzed oxidative process using molecular oxygen as a green oxidant can synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides is one such method, employing very low catalyst concentrations . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylbenzoyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(4-tert-Butylbenzoyl)thiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an antitumor or cytotoxic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure but have different substituents at the 2 and 4 positions.
Thiazole derivatives: Various thiazole derivatives exhibit similar biological activities, such as antimicrobial and antitumor properties.
Uniqueness
2-(4-tert-Butylbenzoyl)thiazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, distinguishing it from other thiazole derivatives.
Biological Activity
Overview
2-(4-tert-Butylbenzoyl)thiazole is a compound belonging to the thiazole family, characterized by a thiazole ring with a tert-butyl group attached to a benzoyl moiety. This structural configuration influences its chemical reactivity and biological activities, making it an interesting candidate for various applications in medicinal chemistry and biological research.
The molecular formula of this compound is C16H24N2OS, and it exhibits unique reactivity due to the presence of the tert-butyl group. This group enhances the compound's stability and may affect its interaction with biological targets.
Biological Activities
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, showing promising results against bacteria and fungi .
- Antitumor Properties : The compound has been explored for its potential as an antitumor agent. Thiazoles are known to inhibit specific enzymes involved in cancer cell proliferation, which may be relevant for this compound .
- Acetylcholinesterase Inhibition : Thiazole derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .
The mechanism of action for this compound likely involves interactions with specific molecular targets. The thiazole ring's aromaticity and electron density allow it to participate in various biochemical interactions, potentially inhibiting enzymes or interfering with cellular processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar thiazole compounds:
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Candida species. Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, suggesting enhanced antifungal properties .
- Trypanocidal Activity : Research on 2,4-disubstituted thiazoles demonstrated significant trypanocidal activity, indicating that structural modifications can lead to improved potency against Trypanosoma brucei infections .
- In Silico Studies : Molecular docking studies have been employed to investigate the binding interactions of thiazole derivatives with target enzymes, providing insights into their potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
Compound | Antimicrobial Activity | Antitumor Activity | Acetylcholinesterase Inhibition |
---|---|---|---|
This compound | Moderate | Promising | Potentially effective |
4-(benzo[d]thiazole-2-yl) phenols | High | Moderate | Strong |
2,4-Disubstituted thiazoles | High | Variable | Not evaluated |
Properties
IUPAC Name |
(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUHENVSWZFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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